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A detailed guide for researchers and drug development professionals on the preclinical efficacy

and mechanisms of two prominent MET inhibitors.

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with MET exon

14 skipping (METex14) mutations, Glesatinib and Savolitinib have emerged as significant

therapeutic agents. Both are potent MET tyrosine kinase inhibitors (TKIs), yet they exhibit

distinct pharmacological profiles that influence their efficacy and clinical application. This guide

provides an objective comparison of their performance in preclinical METex14 models,

supported by experimental data, to aid researchers in their drug development endeavors.

Mechanism of Action: Type II vs. Type Ib Inhibition
Glesatinib is a spectrum-selective, type II MET inhibitor.[1][2] This class of inhibitors binds to

the ATP-binding pocket of the MET kinase in its inactive, "DFG-out" conformation.[3] This

distinct binding mode allows Glesatinib to overcome certain resistance mechanisms that affect

type I inhibitors.[1][2]

Savolitinib, in contrast, is a highly selective, type Ib MET inhibitor.[4][5] Type I inhibitors target

the active "DFG-in" conformation of the kinase.[4] Savolitinib specifically and potently inhibits

MET autophosphorylation, thereby blocking downstream signaling pathways crucial for cancer

cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7]
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Both Glesatinib and Savolitinib have demonstrated significant anti-tumor activity in various

preclinical models of METex14-driven cancers.

In Vitro Studies
Glesatinib has shown marked inhibition of MET signaling and cell viability in METex14 mutant

cell lines.[1][8] Key data from these studies are summarized below.

Table 1: In Vitro Activity of Glesatinib in METex14 Cell Lines

Cell Line MET Alteration Key Findings Reference

NCI-H596 METex14 del–mutant
Inhibition of cell

viability
[1][8]

Hs746T
METex14 del–mutant

and amplified

Inhibition of cell

viability
[1][8]

Savolitinib has also demonstrated potent inhibition of MET activity and cell viability in a dose-

dependent manner in NSCLC cell lines with METex14 mutations.[9] It has also shown efficacy

in gastric cancer cell lines with MET amplification.[4]

Table 2: In Vitro Activity of Savolitinib

Cell Line Type MET Alteration Key Findings Reference

NSCLC METex14 mutation

Dose-dependent

inhibition of MET

activity and cell

viability

[9]

Gastric Cancer MET amplification
Inhibition of cell

growth
[4]

In Vivo Studies
Glesatinib has demonstrated significant tumor regression in multiple METex14 del mutant in

vivo models, including patient-derived xenografts (PDXs).[1][2][3]
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Table 3: In Vivo Activity of Glesatinib in METex14 Xenograft Models

Model Model Type Dosing Key Findings Reference

Hs746T
Cell line

xenograft

60 mg/kg daily

(oral)

Marked tumor

response
[3][8]

LU2503 PDX
60 mg/kg daily

(oral)

Marked tumor

response
[3][8]

LU5381 PDX
60 mg/kg daily

(oral)

Marked tumor

response
[3][8]

Savolitinib has also shown substantial anti-tumor efficacy in in vivo models. In a lung cancer

PDX model with a METex14 mutation, Savolitinib treatment resulted in significant tumor

regression.[9]

Table 4: In Vivo Activity of Savolitinib in a METex14 PDX Model

Model Type Dosing Key Findings Reference

Lung cancer PDX 25 mg/kg
62% tumor volume

reduction
[9]

Lung cancer PDX 5 mg/kg

98% tumor growth

inhibition in 4 out of 9

mice

[9]

Overcoming Resistance
A key differentiator for Glesatinib is its ability to overcome resistance to type I MET inhibitors.

[1][2] Studies have shown that mutations in the MET activation loop (e.g., D1228N, Y1230C/H)

can confer resistance to type I inhibitors, while tumors with these mutations remain sensitive to

Glesatinib.[1] In vivo models with METex14 and activation-loop double mutations showed a

marked response to Glesatinib.[1][2]
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Savolitinib has received conditional approval in China for the treatment of patients with

METex14-altered locally advanced or metastatic NSCLC.[10] A pivotal Phase 2 trial in Chinese

patients demonstrated promising efficacy and a manageable safety profile.[4][11][12] The

median overall survival in this study was 12.5 months.[4][12]

Glesatinib has also shown clinical activity in patients with METex14 mutations.[1][2] A durable

partial response was observed in a METex14 mutation-positive patient enrolled in a clinical trial.

[1][2] However, a Phase II study of Glesatinib in advanced NSCLC with MET activating

alterations was terminated early due to modest clinical activity.[13]

Experimental Protocols
In Vitro Cell Viability Assay (Glesatinib)
MET-altered cell lines (NCI-H441, NCI-H596, and Hs746T) were treated with Glesatinib with

and without 50 ng/mL human hepatocyte growth factor (hHGF). After a 3-day treatment period,

cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][8]

Western Blot Analysis (Glesatinib)
Cell lines were serum-starved for 2 hours, followed by treatment with Glesatinib (0.1 and 1

μmol/L) for an additional 2 hours. During the final 20 minutes of treatment, cells were

stimulated with hHGF (100 ng/mL). Protein lysates were then harvested, normalized, and

analyzed by Western blot to assess the phosphorylation status of MET and downstream

signaling proteins.[1][8]

In Vivo Xenograft Studies (Glesatinib)
The Hs746T cell line xenograft model and the LU2503 and LU5381 patient-derived xenograft

models were used. Tumors were implanted in mice, and when they reached a specified

volume, the mice were randomized and treated orally with Glesatinib at 60 mg/kg daily. Tumor

volumes were measured to assess treatment efficacy.[3][8]

In Vivo Xenograft Study (Savolitinib)
An in vivo study utilized a lung cancer patient-derived xenograft (PDX) model with a METex14

mutation. Mice were treated with Savolitinib at doses of 5 mg/kg and 25 mg/kg to evaluate anti-

tumor efficacy, measured by tumor growth inhibition and tumor volume reduction.[9]
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Signaling Pathway and Experimental Workflow
Diagrams
Below are diagrams illustrating the MET signaling pathway and a general experimental

workflow for evaluating MET inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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